

Bivamelagon: A Technical Guide to Target Binding Affinity and Selectivity

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Compound of Interest		
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Introduction

Bivamelagon (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R) currently under clinical investigation for the treatment of rare genetic diseases of obesity, including hypothalamic obesity.[1][2][3] Developed by LG Chem Life Sciences and licensed by Rhythm Pharmaceuticals, bivamelagon represents a potential advancement in the therapeutic landscape of obesity by offering a convenient oral administration route compared to existing injectable treatments.[1][2][3] This technical guide provides an in-depth analysis of bivamelagon's target binding affinity and selectivity profile, based on publicly available preclinical and clinical data.

Core Target: Melanocortin-4 Receptor (MC4R)

Bivamelagon's primary pharmacological target is the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. The MC4R plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure. Activation of MC4R is known to reduce food intake and increase energy expenditure, making it a key target for anti-obesity therapeutics.

Binding Affinity



Bivamelagon exhibits a high binding affinity for the human MC4R. The reported inhibition constant (Ki) for bivamelagon at the MC4R is 65 nM.[4]

Functional Activity

Bivamelagon demonstrates potent agonist activity at the MC4R, as evidenced by its low half-maximal effective concentrations (EC50) in functional assays. In a luciferase-based assay (Luci assay), bivamelagon showed an EC50 of 0.562 nM.[4] In a cyclic adenosine monophosphate (cAMP) assay, which measures the downstream signaling of MC4R activation, the EC50 was determined to be 36.5 nM.[4] Furthermore, bivamelagon has been shown to engage with the β -arrestin signaling pathway, with an EC50 of 4.6 nM for β -arrestin recruitment.[4]

Quantitative Data Summary

The following tables summarize the known quantitative data for bivamelagon's interaction with its primary target, MC4R.

Binding Affinity	
Parameter	Value
Ki (MC4R)	65 nM[4]
Functional Activity	
Assay	EC50 Value
Luci Assay	0.562 nM[4]
cAMP Assay	36.5 nM[4]
β-arrestin Recruitment	4.6 nM[4]

Selectivity Profile

A critical aspect of bivamelagon's pharmacological profile is its high selectivity for the MC4R over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). This selectivity is crucial for minimizing off-target effects. For instance, agonism at MC1R is associated with



hyperpigmentation. Preclinical in vitro studies have demonstrated that bivamelagon possesses high selectivity for MC4R over MC1R, MC3R, and MC5R. While qualitative statements from the developers confirm this high selectivity, specific quantitative binding affinity data (Ki or IC50 values) for bivamelagon at other melanocortin receptors are not yet publicly available.

Selectivity Profile	
Receptor	Binding Affinity (Ki/IC50)
MC1R	Data not publicly available
MC2R	Data not publicly available
MC3R	Data not publicly available
MC5R	Data not publicly available

Signaling Pathway and Experimental Workflows MC4R Signaling Pathway

Bivamelagon, as an MC4R agonist, mimics the action of the endogenous ligand α -melanocyte-stimulating hormone (α -MSH). Upon binding to the MC4R on hypothalamic neurons, it activates the receptor, leading to the stimulation of a Gs-protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in appetite and an increase in energy expenditure.



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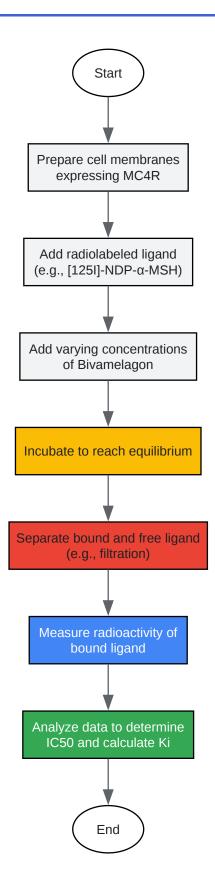
Caption: MC4R signaling pathway activated by bivamelagon.



Experimental Workflow: Radioligand Binding Assay

The binding affinity of bivamelagon to MC4R is typically determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (bivamelagon) to displace a radiolabeled ligand that has a known high affinity for the receptor.





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Caption: Workflow for a competitive radioligand binding assay.



Experimental Protocols

While the specific, detailed protocols used for bivamelagon have not been publicly disclosed, the following are generalized methodologies for the key assays cited, based on standard practices for GPCR research.

Radioligand Competition Binding Assay (for Ki determination)

- Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MC4R are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the BCA assay.
- Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), the cell membrane preparation, and varying concentrations of unlabeled bivamelagon.
- Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free radioligand. This is commonly
 achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with
 the bound ligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of bivamelagon. A non-linear regression analysis is used to determine the IC50 value (the concentration of bivamelagon that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



cAMP Functional Assay (for EC50 determination)

- Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human MC4R is cultured in appropriate media.
- Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with a buffer containing a
 phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of
 bivamelagon.
- Incubation: The cells are incubated for a defined period at 37°C to allow for cAMP production.
- Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
- Data Analysis: The cAMP levels are plotted against the concentration of bivamelagon. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of bivamelagon that produces 50% of the maximal response.

Conclusion

Bivamelagon is a potent and highly selective agonist of the MC4R. Its high binding affinity and functional potency at the MC4R, coupled with its selectivity over other melanocortin receptors, underscore its potential as a targeted therapy for rare genetic diseases of obesity. The oral bioavailability of bivamelagon further enhances its therapeutic promise. Future publications from ongoing and planned clinical trials will provide a more comprehensive understanding of its clinical efficacy and safety profile.

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